(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride
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Overview
Description
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Agrochemicals: The compound is explored for its use in pesticides and herbicides due to its ability to interact with biological systems.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activities.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings and biological properties.
Uniqueness
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is unique due to its specific enone structure and hydrochloride salt form, which may enhance its solubility and reactivity in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNJOGDGWXKJG-TYYBGVCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C=CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)/C=C/C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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